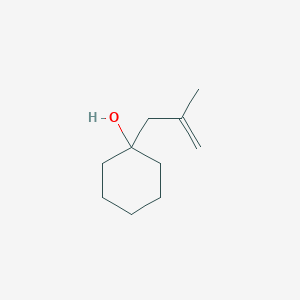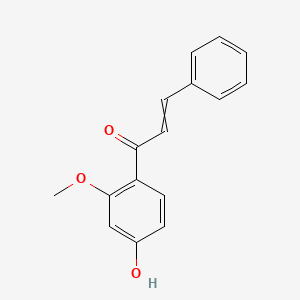
1-(4-Hydroxy-2-methoxyphenyl)-3-phenylprop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Hydroxy-2-methoxyphenyl)-3-phenylprop-2-en-1-one is an organic compound with a complex structure that includes both phenolic and methoxy groups. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Hydroxy-2-methoxyphenyl)-3-phenylprop-2-en-1-one can be synthesized through several methods. . This method yields the compound with a moderate yield of around 27%.
Industrial Production Methods: Industrial production of this compound often involves optimized versions of the synthetic routes used in laboratory settings. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to maximize yield and purity. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required standards for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Hydroxy-2-methoxyphenyl)-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into corresponding alcohols or other reduced forms.
Substitution: The phenolic and methoxy groups allow for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acids are used under controlled conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
1-(4-Hydroxy-2-methoxyphenyl)-3-phenylprop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Medicine: Research has shown its potential as a therapeutic agent for various diseases, including cancer.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxy-2-methoxyphenyl)-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as Na+/K+ ATPase, which plays a crucial role in cellular functions . The compound’s phenolic and methoxy groups allow it to interact with various biomolecules, leading to its diverse biological effects.
Comparison with Similar Compounds
1-(4-Hydroxy-2-methoxyphenyl)ethanone: This compound shares a similar structure but lacks the phenylprop-2-en-1-one moiety.
4-Hydroxy-2-methoxyphenyl 1-O-beta-D-glucopyranoside: This compound includes a glucopyranoside group, making it more hydrophilic.
Uniqueness: 1-(4-Hydroxy-2-methoxyphenyl)-3-phenylprop-2-en-1-one is unique due to its combination of phenolic, methoxy, and phenylprop-2-en-1-one groups. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
51181-21-6 |
|---|---|
Molecular Formula |
C16H14O3 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
1-(4-hydroxy-2-methoxyphenyl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C16H14O3/c1-19-16-11-13(17)8-9-14(16)15(18)10-7-12-5-3-2-4-6-12/h2-11,17H,1H3 |
InChI Key |
VLEOOBKBMSIDKF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)O)C(=O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



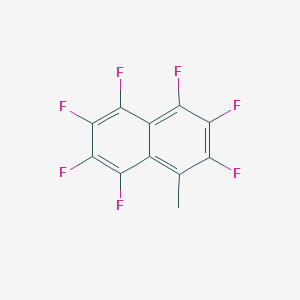
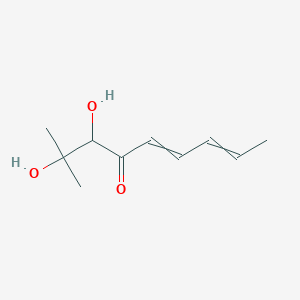
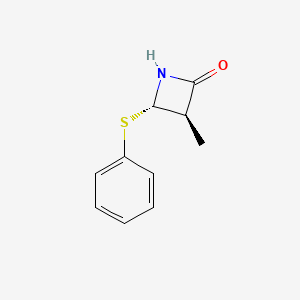

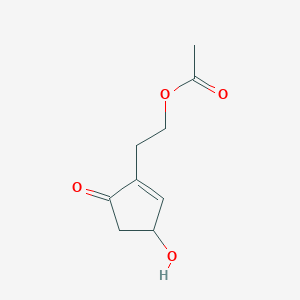
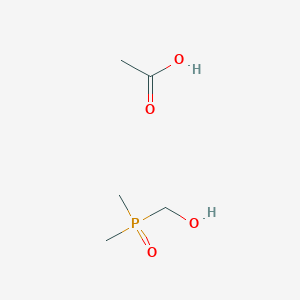
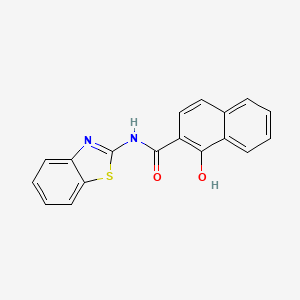
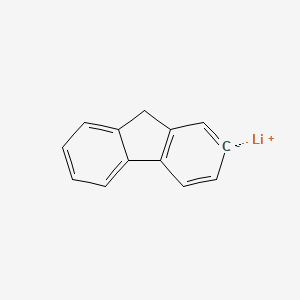
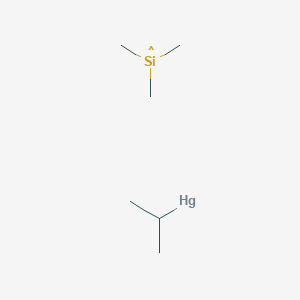
![3-[2-(8-Hydroxy-1-oxo-3,6-disulfonaphthalen-2(1H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B14649406.png)
